molecular formula C21H16BrN5O4S2 B11286082 3-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11286082
M. Wt: 546.4 g/mol
InChI Key: GPGYNOPSOIIGEC-UHFFFAOYSA-N
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Description

N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYPHENYL)AMINE is a complex organic compound that belongs to the class of triazolothienopyrimidines. This compound is known for its potential biological activities and has been the subject of various scientific studies due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYPHENYL)AMINE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYPHENYL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYPHENYL)AMINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYPHENYL)AMINE stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications. Its ability to undergo diverse chemical reactions also adds to its uniqueness and potential for further development .

Properties

Molecular Formula

C21H16BrN5O4S2

Molecular Weight

546.4 g/mol

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C21H16BrN5O4S2/c1-30-16-8-5-13(11-17(16)31-2)23-19-18-15(9-10-32-18)27-20(24-19)21(25-26-27)33(28,29)14-6-3-12(22)4-7-14/h3-11H,1-2H3,(H,23,24)

InChI Key

GPGYNOPSOIIGEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br)OC

Origin of Product

United States

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